tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate
Overview
Description
Molecular Structure Analysis
The molecular structure of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate can be analyzed using various spectroscopic techniques. For instance, FTIR-ATR can be used to identify functional groups, while 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Physical And Chemical Properties Analysis
The predicted boiling point of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate is 428.4±35.0 °C, and its predicted density is 1.13±0.1 g/cm3 . The pKa is predicted to be -1.85±0.10 .Scientific Research Applications
Supramolecular Structures and Hydrogen Bonding
Research has shown that molecules similar to tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate are involved in forming hydrogen-bonded supramolecular structures. For instance, compounds like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate are linked through hydrogen bonds, forming chain structures and contributing to the understanding of molecular interactions and frameworks (Portilla et al., 2007).
Potential Antitumor Applications
Studies have synthesized compounds structurally related to tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate, exploring their potential as antitumor agents. This includes the synthesis of benzimidazoles that have shown activity against various cancer cell lines, indicating the significance of these compounds in medicinal chemistry and oncology research (Abonía et al., 2011).
Role as an Intermediate in Drug Synthesis
Tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate and its derivatives play an important role as intermediates in the synthesis of various drugs. For instance, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate is an intermediate in synthesizing mTOR targeted PROTAC molecules, highlighting its importance in the development of new pharmaceuticals (Zhang et al., 2022).
Fluorescent Sensing Applications
Research into imidazole derivatives related to tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate has led to the development of luminescent sensors for detecting ions like cyanide and mercury. This demonstrates the compound's utility in environmental monitoring and analytical chemistry (Emandi et al., 2018).
Small Molecule Fixation
The compound's analogs have been used in studies focusing on small molecule fixation. For example, a bifunctional frustrated Lewis pair involving a similar pyrazole compound has been employed for fixing molecules like carbon dioxide, contributing to research in environmental chemistry and sustainable technologies (Theuergarten et al., 2012).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-(3-formyl-5-methylpyrazol-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-9-12(10-19)17-18(11)14-8-6-5-7-13(14)15(20)21-16(2,3)4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZYKUUYTNMBIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2C(=O)OC(C)(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901138712 | |
Record name | Benzoic acid, 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901138712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate | |
CAS RN |
1263063-14-4 | |
Record name | Benzoic acid, 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263063-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901138712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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